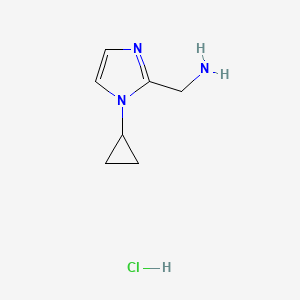![molecular formula C16H23FN2O2 B8219618 tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219618.png)
tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenylmethyl group. This can be achieved using a nucleophilic substitution reaction.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially converting it to an amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-fluorophenyl group suggests potential interactions with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate
Comparison:
- Structural Differences: While tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate features a pyrrolidine ring, similar compounds may have different ring structures, such as piperidine.
- Functional Groups: The presence of the 4-fluorophenyl group in the compound of interest provides unique electronic and steric properties compared to other tert-butyl carbamates.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as targeting specific biological pathways or serving as a synthetic intermediate in complex molecule synthesis.
Properties
IUPAC Name |
tert-butyl N-[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(8-9-18-11-16)10-12-4-6-13(17)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBSCAWEYJIBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)
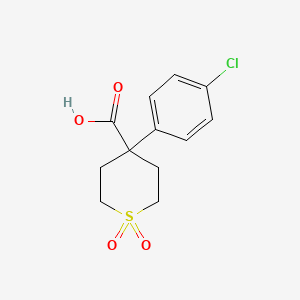
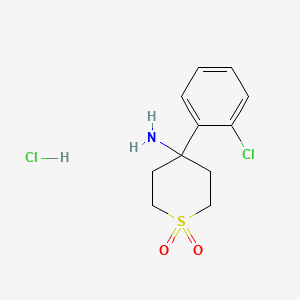
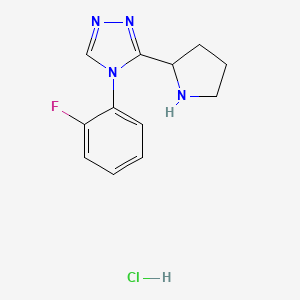
![Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219563.png)
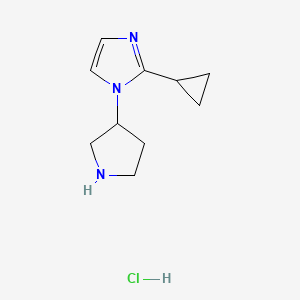
![Tert-butyl 3-amino-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219579.png)

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride](/img/structure/B8219598.png)
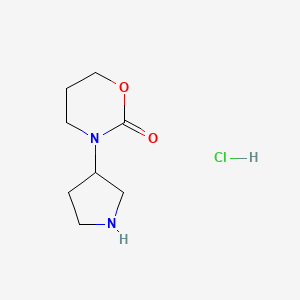
![1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride](/img/structure/B8219612.png)

![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8219628.png)
